molecular formula C16H25BrN2O3S B5206111 N~2~-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5206111
M. Wt: 405.4 g/mol
InChI Key: FSRPIVIVHPNPRQ-UHFFFAOYSA-N
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Description

N~2~-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a bromophenyl group, a dimethylpentyl group, and a methylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a series of reactions, including alkylation with 2,4-dimethylpentan-3-yl chloride and sulfonylation with methylsulfonyl chloride, followed by coupling with glycine or its derivatives under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-fluorophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-bromophenyl)-N-(2,4-dimethylpentan-3-yl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O3S/c1-11(2)16(12(3)4)18-15(20)10-19(23(5,21)22)14-8-6-13(17)7-9-14/h6-9,11-12,16H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPIVIVHPNPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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